Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
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Overview
Description
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate: is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine ring system. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in molecular biology research.
Medicine: Research into its potential therapeutic effects, particularly in oncology, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Methyl (5-oxo-5,6-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
- Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-6-yl)acetate
- Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-8-yl)acetate
Uniqueness: Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2-(5-oxo-8H-imidazo[1,2-a]pyrimidin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-15-8(14)5-6-4-7(13)12-3-2-10-9(12)11-6/h2-4H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHWMCWOWRIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C=CN=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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